Two distinct asymmetric synthesis pathways have been reported for 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine. Both pathways leverage asymmetric conjugate addition to an α,β-unsaturated ester using a chiral auxiliary like pseudoephedrine to establish the core tetrahydropyran stereochemistry. []
The first synthetic route involves selective ester reduction leading to the formation of a lactone with the thermodynamically favored trans geometry. The chiral ether side chain is then introduced through stereoselective acetal substitution. Finally, the chiral piperidine ester fragment is incorporated via N-alkylation. []
The second, shorter synthesis begins by appending the chiral piperidine ester fragment to the Michael acceptor. Subsequent steps follow a similar strategy to the first pathway, utilizing asymmetric conjugate addition and selective ester reduction to build the desired molecule. []
1-(Cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine contains a piperidine ring substituted at the 1-position with a cyclopropylmethyl group and at the 3-position with a 3,4-difluorophenyl group linked via a nitrogen atom. [] The molecule exhibits a trans configuration in its tetrahydropyran core, as determined by the synthetic pathways employed.
1-(Cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine exhibits high affinity for the neurokinin-1 (NK1) receptor. [] NK1 receptors are G protein-coupled receptors involved in mediating the effects of substance P, a neuropeptide involved in pain transmission, inflammation, and other physiological processes. Antagonism of the NK1 receptor has been explored as a therapeutic strategy for various conditions, including pain, emesis, and anxiety.
1-(Cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been investigated as a potential antagonist of the neurokinin-1 (NK1) receptor. [] This research aims to develop novel therapeutic agents for conditions where NK1 receptor antagonism could be beneficial, such as chronic pain, nausea and vomiting, and inflammatory disorders.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8